An In-depth Technical Guide to 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate
An In-depth Technical Guide to 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate, a functional monomer with significant potential in the fields of advanced materials and drug delivery. This document moves beyond a simple recitation of facts to provide in-depth, field-proven insights into its synthesis, characterization, and applications, with a particular focus on its relevance to drug development.
Core Compound Identification and Properties
2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate is a bifunctional molecule featuring a polymerizable methacrylate group and a diaminobenzoyl moiety. This unique structure allows for its incorporation into polymer chains, introducing reactive amine functionalities that can be leveraged for a variety of applications.
CAS Number: 76067-81-7
Molecular Formula: C₁₃H₁₆N₂O₄
Molecular Weight: 264.28 g/mol
| Property | Value | Source |
| Appearance | White solid | [1] |
| Melting Point | 89-93°C | [1] |
| Boiling Point | 440.8°C at 760 mmHg | [1] |
| Density | 1.186 g/cm³ | [1] |
| Refractive Index | 1.58 | [1] |
Synthesis and Characterization: A Self-Validating Protocol
The synthesis of 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate can be approached through a logical, multi-step process. The following protocol is a robust and reproducible method, grounded in established organic chemistry principles.
Synthetic Pathway Overview
The synthesis involves a two-step pathway: first, the esterification of 3,5-dinitrobenzoic acid with 2-hydroxyethyl methacrylate (HEMA), followed by the reduction of the nitro groups to primary amines. This approach is advantageous as it utilizes readily available starting materials and employs well-understood reaction mechanisms.
Caption: Synthetic pathway for 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(Methacryloyloxy)ethyl 3,5-dinitrobenzoate
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Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,5-dinitrobenzoic acid (1 equivalent) and 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents) in anhydrous dichloromethane (DCM).
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Addition of HEMA: To the stirred solution, add 2-hydroxyethyl methacrylate (HEMA, 1.1 equivalents) dropwise at room temperature.
-
Coupling Agent: In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate
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Reactant Preparation: Dissolve the purified 2-(Methacryloyloxy)ethyl 3,5-dinitrobenzoate (1 equivalent) in a suitable solvent such as ethyl acetate or ethanol.
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Reduction: Add stannous chloride dihydrate (SnCl₂·2H₂O, 5-6 equivalents) to the solution. Heat the mixture to reflux and stir for 4-6 hours. Alternatively, catalytic hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst can be employed.
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Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.
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Work-up and Purification: Cool the reaction mixture and neutralize with a saturated NaHCO₃ solution. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate.
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¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. The ¹H NMR spectrum is expected to show characteristic peaks for the aromatic protons, the protons of the ethyl methacrylate moiety, and the amine protons. The ¹³C NMR spectrum will confirm the presence of all carbon atoms in their respective chemical environments.[2][3][4][5]
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Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy will identify the key functional groups. Expected characteristic peaks include N-H stretching vibrations for the amine groups, C=O stretching for the ester and methacrylate carbonyls, and C=C stretching for the methacrylate double bond.[6][7][8][9][10]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) or other soft ionization techniques are suitable for this purpose.[11][12][13]
Applications in Dental Materials: Enhancing Adhesion and Biocompatibility
The primary application of 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate in dentistry is as a functional monomer in dental adhesives and composites.[1] The amine groups can interact with the tooth structure and other components of the restorative material, while the methacrylate group allows for copolymerization with other resin monomers.
Mechanism of Action in Dental Adhesives
The diaminobenzoyl moiety can participate in various bonding mechanisms, including hydrogen bonding and potential ionic interactions with the tooth substrate. This can lead to improved adhesion and durability of dental restorations.[14][15]
Caption: Role of the monomer in forming a durable adhesive interface.
Performance Data (Illustrative)
While specific data for this exact monomer is proprietary or not widely published, we can infer its potential performance based on studies of similar functional monomers in dental adhesives.
| Performance Metric | Expected Outcome | Rationale |
| Shear Bond Strength | 18-35 MPa | The presence of functional amine groups is expected to enhance chemical adhesion to the tooth structure, leading to bond strengths in the range of modern dental adhesives.[14][16][17][18] |
| Cytotoxicity | Low to Moderate | Methacrylate-based monomers can exhibit some level of cytotoxicity. However, with high polymerization efficiency and low residual monomer, good biocompatibility can be achieved.[19] |
Potential in Drug Development: A Platform for Controlled Release
The structure of 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate makes it a promising candidate for the development of advanced drug delivery systems. The methacrylate group enables the formation of hydrogels and other polymer matrices, while the amine groups provide sites for drug conjugation or for imparting pH-responsive properties.
Hydrogel-Based Drug Delivery
Hydrogels are crosslinked polymer networks that can absorb large amounts of water, making them highly biocompatible. Hydrogels synthesized from 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate and other co-monomers can encapsulate therapeutic agents and release them in a controlled manner.
Caption: Workflow for hydrogel-based drug delivery.
pH-Responsive Drug Release
The amine groups on the benzoyl ring have a pKa that can be exploited for pH-responsive drug delivery. In acidic environments (e.g., tumor microenvironments or endosomes), the amines become protonated, leading to electrostatic repulsion and swelling of the polymer matrix, which in turn accelerates drug release.
Biocompatibility Considerations
The biocompatibility of polymers derived from 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate is a critical factor for its use in drug delivery. In vitro cytotoxicity assays (e.g., MTT assay) and in vivo studies are necessary to evaluate the material's interaction with biological systems. Methacrylate-based polymers generally exhibit good biocompatibility, but residual monomers and degradation products must be carefully assessed.[1][19][20][21][22]
Conclusion
2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate is a versatile functional monomer with significant potential in both dental materials and drug delivery. Its unique combination of a polymerizable methacrylate group and reactive amine functionalities allows for the creation of advanced materials with tailored properties. The synthetic route is straightforward, and the resulting polymers can be designed to exhibit enhanced adhesion, pH-responsiveness, and biocompatibility. Further research into the specific applications of this monomer is warranted to fully realize its potential in these and other fields.
References
-
Novel protein-repellent dental adhesive containing 2-methacryloyloxyethyl phosphorylcholine - PMC. Available from: [Link]
-
Figure 6. ESI mass spectrum of 2 - ResearchGate. Available from: [Link]
-
Evolution of Dental Resin Adhesives—A Comprehensive Review - Odontologos.com. Available from: [Link]
-
In Vitro and In Vivo Biocompatibility of Novel Zwitterionic Poly(Beta Amino)Ester Hydrogels Based on Diacrylate and Glycine for Site‐Specific Controlled Drug Release | Request PDF. Available from: [Link]
-
Bond Strength and Adhesion Mechanisms of Novel Bone Adhesives - PMC. Available from: [Link]
-
Tensile Bond Strengths of Two Adhesives on Irradiated and Nonirradiated Human Dentin - PMC. Available from: [Link]
-
Bond strength tests of dental adhesive systems and their correlation with clinical results – A meta-analysis - Digital Smile Design. Available from: [Link]
-
Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Available from: [Link]
-
FT-IR spectrum of the poly[2-(methacryloyloxy)ethyltrimethylammonium chloride] (PMTAC) brush - ResearchGate. Available from: [Link]
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. Available from: [Link]
-
In vitro and ex vivo blood compatibility study of 2-methacryloyloxyethyl phosphorylcholine (MPC) copolymer-coated hemodialysis hollow fibers - PubMed. Available from: [Link]
-
13C NMR spectra of monomer 2 (top) and its polymer (bottom). - ResearchGate. Available from: [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry. Available from: [Link]
-
Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis - PubMed. Available from: [Link]
-
In Vivo Biocompatibility of Porous and Non-Porous Polypyrrole Based Trilayered Actuators - PubMed. Available from: [Link]
-
Study in vivo intraocular biocompatibility of in situ gelation hydrogels: poly(2-ethyl oxazoline)-block-poly(ε-caprolactone)-block-poly(2-ethyl oxazoline) copolymer, matrigel and pluronic F127 - PubMed. Available from: [Link]
-
FTIR absorption spectra of (a) MMA, (b) EMA, (c) MAPTMS, (d) TEOS, (e)... - ResearchGate. Available from: [Link]
-
Changes in the double bond absorption from the FTIR spectrum of S3... - ResearchGate. Available from: [Link]
-
1H-NMR spectra (a) and 13C-NMR spectra (b) of the synthesized polymers 1#, 2#, 3#, and 4 - ResearchGate. Available from: [Link]
-
Synthesis of methyl 3,5-diaminobenzoate to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection - King Fahd University of Petroleum & Minerals. Available from: [Link]
-
FTIR spectra of MAA and Poly (MAA) (0/100). | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory - NIH. Available from: [Link]
-
Fourier transform infrared spectra of copolymers PASBs. - ResearchGate. Available from: [Link]
-
Observation by 13C nmr, of H-crosslinks and methyl end groups due to main-chain scission in ethylene-propylene copolymers after. Available from: [Link]
-
Synthesis of methyl 3,5-diaminobenzoate to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection | Request PDF. Available from: [Link]
-
Synthesis and characterization of poly(3,5-diaminobenzoic acid) via enzymatic and oxidative polymerization and application in methylene blue adsorption - ResearchGate. Available from: [Link]
- CN109503568B - Preparation method of dasatinib - Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tsapps.nist.gov [tsapps.nist.gov]
- 13. Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. odontologos.com.co [odontologos.com.co]
- 15. Bond Strength and Adhesion Mechanisms of Novel Bone Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel protein-repellent dental adhesive containing 2-methacryloyloxyethyl phosphorylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tensile Bond Strengths of Two Adhesives on Irradiated and Nonirradiated Human Dentin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. go.digitalsmiledesign.com [go.digitalsmiledesign.com]
- 19. researchgate.net [researchgate.net]
- 20. In vitro and ex vivo blood compatibility study of 2-methacryloyloxyethyl phosphorylcholine (MPC) copolymer-coated hemodialysis hollow fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vivo biocompatibility of porous and non-porous polypyrrole based trilayered actuators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Study in vivo intraocular biocompatibility of in situ gelation hydrogels: poly(2-ethyl oxazoline)-block-poly(ε-caprolactone)-block-poly(2-ethyl oxazoline) copolymer, matrigel and pluronic F127 - PubMed [pubmed.ncbi.nlm.nih.gov]
